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molecular formula C8H9N3S B8577798 4-(Methylthio)benzylazide

4-(Methylthio)benzylazide

Cat. No. B8577798
M. Wt: 179.24 g/mol
InChI Key: JMDDLYOZAPJBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05116833

Procedure details

A cold (5° C.) solution of 4-methylthiobenzyl alcohol (3.0 g, 19.45 mmol) in CH2Cl2 (60 mL) was treated with triethylamine (2.17 g, 21.4 mmol) and methanesulfonyl chloride (2.45 g, 21.4 mmol). The mixture was stirred for 1 h, then diluted with Et2O and filtered. The filtrate was evaporated to dryness, redissolved in CH3CN and treated with NaN3 (1.52 g, 23.34 mmol) and (Bu)4NCl (0.150 g). The mixture was stirred at room temperature for 18 h, then diluted with ethyl acetate and washed successively with water, dilute NaHCO3 and brine, dried (MgSO4), and finally evaporated. The crude compound was purified by silica gel chromatography (eluted with petroleum ether and CH2Cl2) to afford 2.79 g (80.0%) of the title product as a mobile oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]O)=[CH:5][CH:4]=1.C(N(CC)CC)C.CS(Cl)(=O)=O.[N-:23]=[N+:24]=[N-:25].[Na+]>C(Cl)Cl.CCOCC.[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].C(OCC)(=O)C>[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:23]=[N+:24]=[N-:25])=[CH:5][CH:4]=1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CSC1=CC=C(CO)C=C1
Name
Quantity
2.17 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.45 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0.15 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in CH3CN
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 18 h
Duration
18 h
WASH
Type
WASH
Details
washed successively with water, dilute NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
finally evaporated
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by silica gel chromatography (eluted with petroleum ether and CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1=CC=C(CN=[N+]=[N-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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